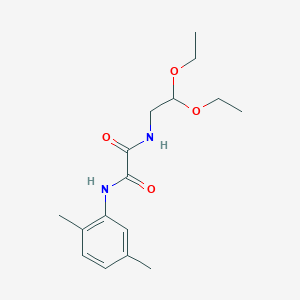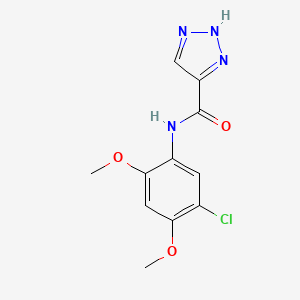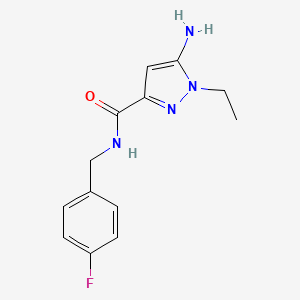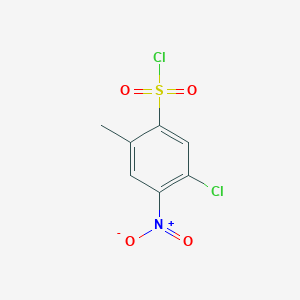![molecular formula C23H16N4OS2 B2877059 4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide CAS No. 863592-51-2](/img/structure/B2877059.png)
4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
Thiazole compounds can be synthesized through various methods. One common method involves the reaction of α-haloketones with thioamides . The specific synthesis process for “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” is not available in the literature I have access to.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “this compound” is not available in the literature I have access to.Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . The specific chemical reactions of “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of thiazole and pyrimidine derivatives is a common theme in the research of compounds similar to 4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide. These compounds are typically synthesized from key intermediates like N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which are further reacted to produce a range of derivatives including thiazolo[3,2-a]pyrimidines, thiazino, and benzothiazepine derivatives (A. Fadda et al., 2013). These synthetic pathways are crucial for the development of new compounds with potential therapeutic applications.
Antimicrobial and Antitubercular Activities
Compounds similar to this compound have been evaluated for their antimicrobial and antitubercular activities. For example, a series of thiazole-aminopiperidine hybrid analogues were synthesized and shown to inhibit Mycobacterium tuberculosis with promising activity, indicating potential applications in combating tuberculosis (V. U. Jeankumar et al., 2013).
Anticancer Properties
Research into thiazole derivatives also extends into the exploration of their anticancer properties. New thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity, showing inhibitory activity against various cancer cell lines. This suggests that compounds like this compound could have potential applications in cancer treatment (A. Atta & E. Abdel‐Latif, 2021).
Enzyme Inhibition for Antiviral Applications
The inhibition of key biological enzymes is another important application area. For instance, derivatives of thiazolo[5,4-b]pyridines have been synthesized and shown to exhibit sub-micromolar inhibition of HIV integrase, an enzyme crucial for the replication of HIV, indicating potential for development into antiviral drugs (E. Boros et al., 2006).
Mechanism of Action
Target of Action
The primary target of 4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide is the c-Met receptor . The c-Met receptor is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with growth, survival, and the spread of cancer cells .
Mode of Action
The compound has two distinct structural features that enable it to inhibit the c-Met receptor . One is the ‘5 atoms regulation’, and the other is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms . The interaction of the compound with the c-Met receptor leads to changes in the receptor’s activity, thereby affecting the behavior of the cell .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its target, it’s likely that the compound could inhibit the growth and spread of cancer cells by blocking the activity of the c-Met receptor .
Future Directions
Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their biological activities. The specific future directions for “4-methyl-2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiazole-5-carboxamide” are not available in the literature I have access to.
properties
IUPAC Name |
4-methyl-2-phenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS2/c1-14-19(29-21(25-14)15-7-3-2-4-8-15)20(28)26-17-10-5-9-16(13-17)22-27-18-11-6-12-24-23(18)30-22/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZYAOMVQZTMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2876977.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)



![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)
![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)


![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)